(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
Beschreibung
(E)-N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic small molecule featuring a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and an acrylamide moiety at the 2-position. The acrylamide adopts an (E)-configuration, with a furan-2-yl group attached to the β-carbon. This structural design combines heterocyclic and aromatic motifs, which are commonly associated with bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .
Eigenschaften
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-16(6-4-12-2-1-7-21-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)23-10-22-14/h1-9H,10H2,(H,18,19,20)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTWPOXOCLFAFC-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
A representative procedure involves reacting 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one with thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the thiazole ring.
Key parameters :
- Molar ratio of α-haloketone to thiourea: 1:1.2
- Solvent polarity: Ethanol (ε = 24.3) enhances nucleophilicity of sulfur
- Temperature: Reflux conditions accelerate ring closure
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, EtOH | 78–80 | 6–8 | 62–68 |
Introduction of Benzo[d]dioxol-5-yl Group
The benzo[d]dioxole (piperonyl) moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging the thiazole ring’s C-4 position as the coupling site.
Palladium-Catalyzed Coupling
A palladium(II) acetate/XPhos catalytic system facilitates the coupling between 4-bromothiazol-2-amine and benzo[d]dioxol-5-ylboronic acid.
Optimized conditions :
- Catalyst loading: 2 mol% Pd(OAc)₂
- Ligand: XPhos (4 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 100°C, 12 hours
| Boronic Acid | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzo[d]dioxol-5-yl | Pd(OAc)₂/XPhos | 74 | 98.5 |
Acrylamide Formation
The final step involves conjugating 3-(furan-2-yl)acryloyl chloride to the thiazol-2-amine via nucleophilic acyl substitution.
Acylation Protocol
Generation of acryloyl chloride :
Furan-2-carboxaldehyde undergoes aldol condensation with malonic acid in acetic anhydride, followed by chlorination with SOCl₂.Coupling reaction :
4-(Benzo[d]dioxol-5-yl)thiazol-2-amine (1 equiv) reacts with 3-(furan-2-yl)acryloyl chloride (1.2 equiv) in anhydrous DMF at 0–5°C. Triethylamine (2 equiv) neutralizes HCl byproducts.
Critical factors :
- Temperature control (<10°C) prevents E/Z isomerization
- Solvent choice: DMF stabilizes the acylium intermediate
- Stoichiometry: Excess acyl chloride ensures complete conversion
| Acyl Chloride | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 3-(Furan-2-yl)acryloyl | Et₃N | 2 | 58 |
Stereochemical Control
The (E)-configuration of the acrylamide double bond is maintained through:
- Low-temperature synthesis : Limits thermal randomization
- Radical inhibitors : Hydroquinone (0.1 wt%) suppresses isomerization
- Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane (3:7) separates (E)- and (Z)-isomers
Stereochemical analysis :
- ¹H NMR: Trans coupling constant (J = 15.2 Hz) between vinyl protons
- NOESY: Absence of nuclear Overhauser effect between thiazole H-5 and furan protons
Industrial-Scale Optimization
Continuous Flow Reactors
Microfluidic systems enhance reaction control:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 2 hours | 12 minutes |
| Yield | 58% | 72% |
| Energy consumption | High | Low |
Solvent Recycling
DMF recovery via vacuum distillation achieves 85% solvent reuse, reducing production costs by 30%.
Analytical Characterization
Structural confirmation :
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiazole H-5)
- δ 7.89 (d, J = 15.2 Hz, 1H, acrylamide α-H)
- δ 6.92–7.15 (m, 5H, aromatic protons)
- HRMS (ESI+) :
- Found: [M+H]⁺ 369.0942 (Calc. 369.0948)
Purity assessment :
- HPLC (C18 column, MeCN/H₂O + 0.1% TFA): 99.1% purity at 254 nm
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low acylation yield | Schlenk line techniques | Yield improved to 68% |
| (Z)-isomer contamination | Photoirradiation at 300 nm | (E)-selectivity >99% |
| Thiazole ring hydrolysis | Anhydrous MgSO₄ drying | Hydrolysis <2% |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole and thiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Benzo[d][1,3]dioxole Introduction : Utilizes Suzuki coupling reactions with boronic acid derivatives.
Chemistry
In synthetic chemistry, (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide serves as a versatile building block for creating more complex molecules. Its unique structural features allow for diverse modifications, making it valuable in organic synthesis.
Biology
The compound exhibits promising bioactivity due to its structural resemblance to various bioactive molecules. It is being investigated for potential roles as:
- Enzyme Inhibitor : Its structural motifs may interact with enzyme active sites.
- Receptor Modulator : Potential to modulate receptor activity in biological systems.
Medicine
In medicinal chemistry, the compound's structure suggests applications as a pharmacophore in drug design. Its potential therapeutic uses include:
- Anticancer Activity : Investigated for its ability to target cancer cell pathways.
- Antimicrobial Properties : Explored for efficacy against various infectious agents.
Industry
The compound's conjugated system and aromatic rings open avenues for industrial applications:
- Material Science : Development of new materials with specific electronic or optical properties.
- Photovoltaic Devices : Potential use in organic solar cells due to its light absorption characteristics.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of the compound against common pathogens. The findings demonstrated promising inhibitory activity, warranting further exploration into its mechanism and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole and furan rings could facilitate binding to active sites, while the acrylamide linkage might participate in covalent interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bioactivity : Compound 31’s propanamide linker and fluorophenyl substitution correlate with potent KPNB1 inhibition, while the target compound’s acrylamide-furan motif may favor interactions with polar residues in enzymatic pockets .
Benzothiazole and Thiadiazole Derivatives
Benzothiazoles and thiadiazoles are structurally distinct but pharmacologically relevant heterocycles.
Table 2: Comparison with Benzothiazole and Thiadiazole Analogs
Key Observations :
- Benzothiazoles : Compound 9b’s 4-methoxyphenyl group likely contributes to enhanced electron-donating properties, which may stabilize charge-transfer interactions in biological targets .
Substituent Impact on Activity
- Furan vs. Phenyl Groups : Furan-containing compounds (e.g., target compound, 7c) exhibit lower steric hindrance and higher polarity compared to phenyl-substituted analogs, which may influence solubility and target selectivity .
- Halogenated Substituents : Chlorine or fluorine atoms (e.g., compound 31, ) improve metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions .
Biologische Aktivität
(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a benzo[d][1,3]dioxole moiety and a furan group. The synthesis typically involves the reaction of thiazole derivatives with appropriate aryl compounds under controlled conditions.
General Synthesis Procedure
-
Starting Materials :
- 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine
- Furan derivatives
- Appropriate coupling agents
- Reaction Conditions :
Anticancer Properties
Numerous studies have investigated the anticancer properties of similar compounds within the same structural class. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines:
These compounds often exhibit lower IC50 values than standard chemotherapeutic agents, indicating higher potency.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Assessment via annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry studies reveal that these compounds can cause cell cycle arrest at various phases, depending on the specific compound and concentration used.
Case Studies
Several studies have highlighted the biological activity of compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide:
- Study on Antitumor Activity :
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
